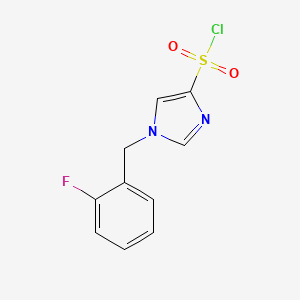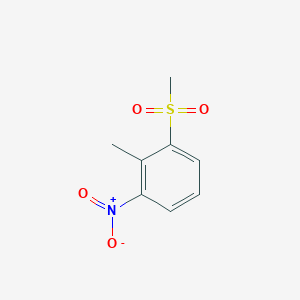
1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, along with a sulfonyl chloride functional group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-Fluorobenzyl chloride: This can be achieved by reacting 2-fluorotoluene with thionyl chloride under reflux conditions.
Imidazole Formation: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
2-Fluorobenzyl chloride: Lacks the imidazole and sulfonyl chloride groups, making it less versatile in chemical reactions.
4-Fluorobenzyl chloride: Similar to 2-fluorobenzyl chloride but with the fluorine atom in a different position, affecting its reactivity and applications.
Fluorinated Imidazoles: These compounds share the imidazole ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8ClFN2O2S |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClFN2O2S/c11-17(15,16)10-6-14(7-13-10)5-8-3-1-2-4-9(8)12/h1-4,6-7H,5H2 |
InChI Key |
ZJIGEMVKCBWLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)











